(E)-tert-Butyl 4-bromo-3-(4-ethoxy-4-oxobut-2-en-1-yl)thiophene-2-carboxylate (E)-tert-Butyl 4-bromo-3-(4-ethoxy-4-oxobut-2-en-1-yl)thiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13811797
InChI: InChI=1S/C15H19BrO4S/c1-5-19-12(17)8-6-7-10-11(16)9-21-13(10)14(18)20-15(2,3)4/h6,8-9H,5,7H2,1-4H3/b8-6+
SMILES: CCOC(=O)C=CCC1=C(SC=C1Br)C(=O)OC(C)(C)C
Molecular Formula: C15H19BrO4S
Molecular Weight: 375.3 g/mol

(E)-tert-Butyl 4-bromo-3-(4-ethoxy-4-oxobut-2-en-1-yl)thiophene-2-carboxylate

CAS No.:

Cat. No.: VC13811797

Molecular Formula: C15H19BrO4S

Molecular Weight: 375.3 g/mol

* For research use only. Not for human or veterinary use.

(E)-tert-Butyl 4-bromo-3-(4-ethoxy-4-oxobut-2-en-1-yl)thiophene-2-carboxylate -

Specification

Molecular Formula C15H19BrO4S
Molecular Weight 375.3 g/mol
IUPAC Name tert-butyl 4-bromo-3-[(E)-4-ethoxy-4-oxobut-2-enyl]thiophene-2-carboxylate
Standard InChI InChI=1S/C15H19BrO4S/c1-5-19-12(17)8-6-7-10-11(16)9-21-13(10)14(18)20-15(2,3)4/h6,8-9H,5,7H2,1-4H3/b8-6+
Standard InChI Key FVDHVLYJVBLJPL-SOFGYWHQSA-N
Isomeric SMILES CCOC(=O)/C=C/CC1=C(SC=C1Br)C(=O)OC(C)(C)C
SMILES CCOC(=O)C=CCC1=C(SC=C1Br)C(=O)OC(C)(C)C
Canonical SMILES CCOC(=O)C=CCC1=C(SC=C1Br)C(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The compound has the molecular formula C₁₅H₁₉BrO₄S and a molecular weight of 375.28 g/mol . Its structure features a thiophene ring substituted at the 2-position with a tert-butyl carboxylate group, at the 3-position with a (4-ethoxy-4-oxobut-2-en-1-yl) chain, and at the 4-position with a bromine atom. The (E)-configuration of the double bond in the butenyl side chain is critical for its stereochemical properties .

Table 1: Key Identifiers

PropertyValueSource
CAS Number2828433-77-6, 2740756-79-8
IUPAC Name(E)-tert-Butyl 4-bromo-3-(4-ethoxy-4-oxobut-2-en-1-yl)thiophene-2-carboxylate
SMILESCCOC(=O)/C=C/CC1=C(C(=O)OC(C)(C)C)SC=C1Br
InChI KeyFVDHVLYJVBLJPL-SOFGYWHQSA-N

Synthesis and Production

Synthetic Pathways

The compound is typically synthesized via Knoevenagel condensation or cross-coupling reactions, leveraging brominated thiophene precursors. For example, tert-butyl thiophene-2-carboxylate derivatives are functionalized through bromination and subsequent esterification with 4-ethoxy-4-oxobut-2-enoic acid . A notable method involves the use of di-tert-butyldicarbonate (Boc anhydride) to protect amine intermediates, followed by regioselective bromination .

Industrial Production

Suppliers such as Ambeed and Fluorochem offer the compound at purities of 95–98%, with prices ranging from €955.90/g for research-grade material . Production scales vary, but protocols emphasize inert gas handling and moisture-free conditions to preserve stability .

Physicochemical Properties

Table 2: Physicochemical Data

PropertyValueSource
Melting PointNot reported
Boiling PointNot reported
LogP (Partition Coeff.)~2.8 (estimated)
SolubilityLow in water; soluble in DCM, THF

Applications in Research

Pharmaceutical Intermediates

ParameterDescriptionSource
GHS PictogramExclamation mark
Storage Conditions2–8°C, dry, inert atmosphere
First Aid MeasuresRinse skin/eyes with water

Recent Advances and Future Directions

Catalytic Applications

A 2025 study demonstrated its utility in Ru(II)-catalyzed oxidative Heck reactions, enabling the functionalization of internal olefins while tolerating heterocycles . This method expands access to stereochemically complex molecules for drug discovery.

Synthetic Challenges

Current limitations include the low yield (~39%) in multi-step syntheses and the need for chiral resolution techniques . Future research may focus on enantioselective bromination and flow chemistry approaches to improve efficiency.

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